molecular formula C15H16N2O2 B087201 Ancymidol CAS No. 12771-68-5

Ancymidol

Cat. No.: B087201
CAS No.: 12771-68-5
M. Wt: 256.30 g/mol
InChI Key: HUTDUHSNJYTCAR-UHFFFAOYSA-N
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Description

Ancymidol is a synthetic plant growth regulator primarily known for its ability to inhibit gibberellin biosynthesis. It is a pyrimidine-class compound with the chemical formula C15H16N2O2. This compound is widely used in horticulture to control plant growth and development by inhibiting the enzyme ent-kaurene oxidase, which is crucial in the gibberellin biosynthesis pathway .

Mechanism of Action

Target of Action

Ancymidol primarily targets the enzyme ent-kaurene oxidase , a cytochrome P450 mono-oxygenase that controls the oxidation of ent-kaurene . This enzyme plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . This compound also targets the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .

Mode of Action

This compound operates by inhibiting the enzyme ent-kaurene oxidase, thereby affecting the biosynthesis of gibberellins . This inhibition leads to a reduction in plant growth, primarily by reducing internode elongation . It is suggested that this compound’s ability to inhibit cellulose synthesis possesses some unique features never previously observed when conventional cellulose synthesis inhibitors were used .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the enzyme ent-kaurene oxidase, this compound disrupts the production of gibberellins, leading to reduced plant growth . This compound also affects the cellulose synthesis pathway . It inhibits the incorporation of glucose into α-cellulose, leading to a reduction in cellulose content in the cell walls .

Pharmacokinetics

It is known that this compound is a plant growth retardant that is volatile and highly soluble in water . It is moderately mobile and so there is a risk of leaching to groundwater under some conditions .

Result of Action

The primary result of this compound’s action is a reduction in plant growth, primarily by reducing internode elongation . This is achieved through the inhibition of gibberellin biosynthesis . Additionally, this compound impairs cell growth by inhibiting the incorporation of cellulose into cell walls . This leads to a reduction in cellulose content, which is compensated with xylans . The reduction in cellulose content leads to changes in cell shape, with cells becoming more globular .

Action Environment

The action of this compound can be influenced by environmental factors. It is known that this compound is volatile and highly soluble in water, which suggests that its action could be influenced by factors such as temperature, humidity, and soil composition .

Biochemical Analysis

Biochemical Properties

Ancymidol plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis . It interacts with enzymes involved in the biosynthesis of cellulose, a key component of plant cell walls . The nature of these interactions involves the impairment of the incorporation of glucose into α-cellulose .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing cell growth and inducing a globular cell shape . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level by inhibiting ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase . This inhibition leads to changes in gene expression and enzyme activity, particularly those involved in cellulose synthesis .

Temporal Effects in Laboratory Settings

Over time, this compound’s effects become more pronounced. In laboratory settings, it has been observed that this compound progressively reduces cell growth at concentrations ≤ 500 µM . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.

Metabolic Pathways

This compound is involved in the metabolic pathway of gibberellin biosynthesis . It interacts with enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .

Subcellular Localization

Current knowledge suggests that this compound may target the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ancymidol can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl cyanide with cyclopropylamine, followed by cyclization with formamide to form the pyrimidine ring. The final product is obtained through purification and crystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions: Ancymidol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

Ancymidol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ancymidol is unique in its dual action of inhibiting both gibberellin biosynthesis and cellulose synthesis. Similar compounds include:

This compound’s ability to target both pathways makes it a valuable tool in plant growth regulation and scientific research.

Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTDUHSNJYTCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2034338
Record name Ancymidol
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Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White to beige granular crystals; [Reference #1]
Record name Ancymidol
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Vapor Pressure

0.0000002 [mmHg]
Record name Ancymidol
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CAS No.

12771-68-5
Record name (±)-Ancymidol
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Record name Ancymidol [ANSI:BSI:ISO]
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Record name Ancymidol
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Record name α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol
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Record name ANCYMIDOL
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Synthesis routes and methods

Procedure details

To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 9 mL, 4.5 mmol) was added ZnCl2 (612 mg, 4.5 mmol) and LiCl (0.189 mg, 4.5 mmol). To this clear yellow solution was added 18 (1.00 g, 4.5 mmol) in THF and the mixture was stirred for 4 h at rt before being washed with sat. NH4Cl. The organic layer was diluted with EtOAc and washed with sat. NaHCO3 before being dried and evaporated to a brown gum, which was dissolved in toluene and poured over a plug of silica gel (20 g). The plug was washed with hexane-EtOAc (100 mL). The eluants were evaporated to a yellow oil that solidified upon trituration with hexanes. The solid was filtered and dried to afford 374 mg (31%) of 15 as a white solid. Mp=108-110° C.; 1H NMR (300 MHz, CDCl3) δ ppm 9.06 (s, 1H), 8.48 (s, 2H), 7.82 (d, 2H), 7.03 (d, 2H), 3.99 (s, 3H), 1.08 (m, 1H), 0.50-0.31 (m, 4H).
Name
cyclopropylmagnesium bromide
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.189 mg
Type
reactant
Reaction Step One
Name
Quantity
612 mg
Type
catalyst
Reaction Step One
Name
18
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
31%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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